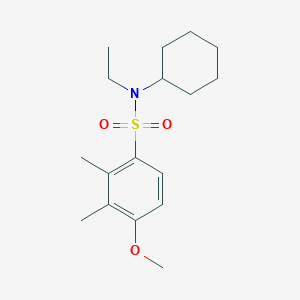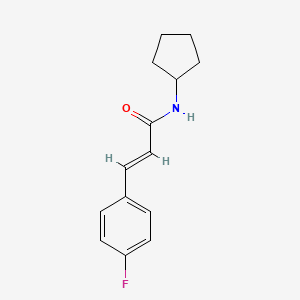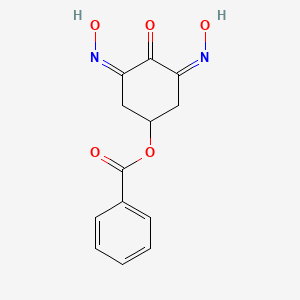![molecular formula C19H20FN3O B5849365 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of N-phenylbenzamide derivatives. It is commonly known as BAY 43-9006 or Sorafenib and is used as an anti-cancer drug. The compound has a broad spectrum of activity against various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.
作用机制
The mechanism of action of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the inhibition of multiple protein kinases, including RAF kinases, VEGFR-2, PDGFR-B, and c-KIT. This leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the major advantages of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is its broad spectrum of activity against various types of cancer. It is also well-tolerated by patients, with manageable side effects. However, the compound has limitations in terms of its efficacy against certain types of cancer and the development of drug resistance.
未来方向
There are several future directions for the research and development of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide. These include the development of new analogs with improved efficacy and reduced toxicity, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer drugs. Additionally, the use of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide in other diseases, such as autoimmune disorders and infectious diseases, is also an area of interest for future research.
Conclusion:
In conclusion, 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide is a promising anti-cancer drug that has shown efficacy against various types of cancer. Its mechanism of action involves the inhibition of multiple protein kinases, leading to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis in cancer cells. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. While there are limitations to its efficacy and the development of drug resistance, there are several future directions for research and development in this field.
合成方法
The synthesis method of 4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide involves the condensation of 4-(diethylamino)-2-methylphenylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent coupling with 2-fluorobenzoyl chloride. The final product is obtained by recrystallization from ethanol.
科学研究应用
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells by targeting multiple signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The compound has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
属性
IUPAC Name |
4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-4-23(5-2)15-7-9-18(13(3)10-15)22-19(24)16-8-6-14(12-21)11-17(16)20/h6-11H,4-5H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHVLLPRACECCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)


![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)


![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)
